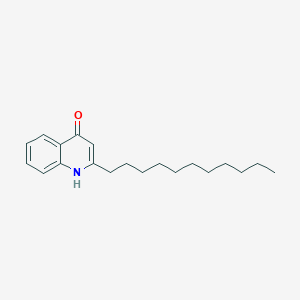
Lobatamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lobatamide A is a natural product isolated from the marine tunicate Aplidium lobatumThis compound is notable for its cytotoxic properties, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Lobatamide A involves several key steps:
Hydroboration of 1,1-disubstituted allene: This step constructs the allylic aryl moiety, including a trisubstituted Z-olefin.
Migita-Kosugi-Stille coupling: This reaction is used to form the allylic aryl moiety.
Zhao macrolactonization: This step involves the formation of the macrocyclic lactone ring under acidic conditions.
Hydrozirconation-iodination of the terminal alkyne: This step is followed by copper-mediated coupling with primary amides to install the enamide side chains
Industrial Production Methods: Most research focuses on laboratory-scale synthesis for research purposes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the enamide side chains.
Reduction: Reduction reactions can be used to modify the macrocyclic lactone ring.
Substitution: Substitution reactions, such as the Migita-Kosugi-Stille coupling, are crucial in the synthesis of this compound.
Common Reagents and Conditions:
Hydroboration reagents: Used in the initial steps to form the allylic aryl moiety.
Copper-mediated coupling reagents: Used for the installation of enamide side chains.
Acidic conditions: Required for Zhao macrolactonization
Major Products: The major product of these reactions is this compound itself, with its unique macrocyclic lactone ring and enamide side chains .
Scientific Research Applications
Lobatamide A has several significant applications in scientific research:
Chemistry: It serves as a model compound for studying complex natural product synthesis.
Biology: Its cytotoxic properties make it a valuable tool for studying cell biology and cancer mechanisms.
Medicine: This compound is being investigated for its potential as an antitumor agent due to its ability to inhibit mammalian vacuolar-type proton ATPase (V-ATPase), a crucial enzyme in cancer cell metabolism
Mechanism of Action
Lobatamide A exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase). This enzyme is an ATP-driven proton pump that plays a crucial role in intracellular pH regulation. By inhibiting V-ATPase, this compound disrupts the pH balance within cancer cells, leading to their death .
Comparison with Similar Compounds
Lobatamide A is part of a family of salicylate enamide natural products, which include:
- Salicylihalamide A
- Apicularen A
These compounds share a similar structure, comprising a central macrobenzolactone and an enamide side chain. this compound is unique due to its specific macrocyclic lactone ring structure and its potent cytotoxic properties .
References
Properties
Molecular Formula |
C27H32N2O8 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |
InChI |
InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6-,14-12+,15-5+,18-11-,29-16- |
InChI Key |
JYHIHHYYXXKTTJ-JSFHDESQSA-N |
Isomeric SMILES |
CC1/C=C/C(/C(=C\CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C\C=N/OC)/C)O |
Canonical SMILES |
CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O |
Synonyms |
lobatamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


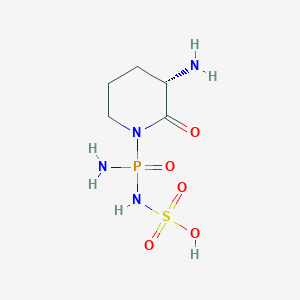
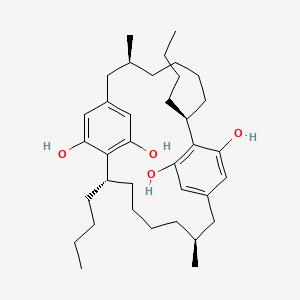
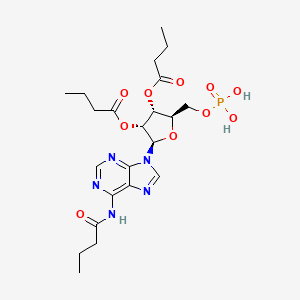
![(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1249399.png)


![methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B1249407.png)
![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
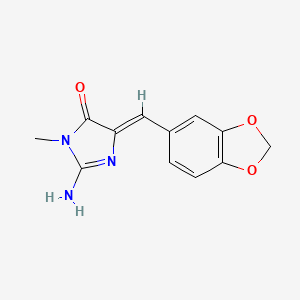
![ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B1249412.png)
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249413.png)
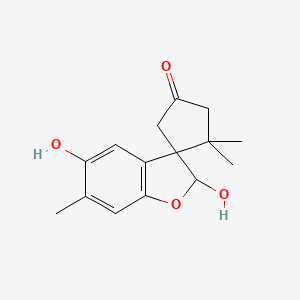
![1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline](/img/structure/B1249415.png)
